2-(4-Hydroxypiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. It is characterized by the presence of a hydroxypiperidine moiety attached to an acetic acid group. This compound is often discussed in the context of its biological and chemical properties, particularly its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, often involving piperidine derivatives and acetic acid under specific reaction conditions. It is also commercially available, facilitating its use in research and industrial applications.
2-(4-Hydroxypiperidin-4-yl)acetic acid falls under the category of piperidine derivatives. It is classified as an amino acid due to the presence of both an amine group (from the piperidine) and a carboxylic acid group (from the acetic acid). Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetic acid typically involves several routes:
2-(4-Hydroxypiperidin-4-yl)acetic acid can undergo several types of chemical reactions:
2-(4-Hydroxypiperidin-4-yl)acetic acid has various applications across different fields:
The synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid (CAS 168159-33-9) hinges on efficient piperidine ring formation followed by N-alkylation. Modern approaches leverage concerted cyclization-alkylation sequences to minimize step counts. A key advancement involves thiol-labile protecting groups like the 2,4-dinitro-6-phenylbenzenesulfenyl (DNPBS) moiety, which enables near-neutral deprotection (1M p-toluenethiol/pyridine) and avoids racemization-prone acidic/basic conditions [3]. This is critical for preserving stereointegrity when chiral centers exist at C-3 or C-4. The DNPBS group is installed via electrophilic chlorination reagents (e.g., DNPBS-Cl) in dichloromethane/acetonitrile with trimethylsilyl chloride and 4-methylmorpholine, yielding protected amino acids in >75% purity after precipitation [3].
Table 1: Annulation Strategies for Piperidine-Acetic Acid Scaffolds
Strategy | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
DNPBS-Assisted Cyclization | DNPBS-Cl, TMSCl, 4-methylmorpholine, DCM/MeCN | 75–96% | Near-neutral deprotection, minimal racemization |
N-Alkylation of Preformed Piperidine | Bromoacetic acid, K₂CO₃, DMF | 24–29%* | Simplicity, commercial reagent access |
Reductive Amination Cyclization | keto-esters, NaBH₃CN, HOAc | 50–68% | Concurrent ring formation/C-4 hydroxylation |
*Reported for analogous 3-ethyl-4-hydroxypiperidine acetic acid derivatives [4]
Solubility challenges plague traditional routes: unprotected 4-hydroxypiperidine exhibits poor reactivity in polar aprotic solvents, necessitating high temperatures that promote degradation. DNPBS-protected intermediates overcome this via broad solvent compatibility (>0.1M in DCM, THF, EtOAc), enabling reactions in environmentally benign media [3] .
Installing the C-4 hydroxyl group stereoselectively is achievable through keto-reduction strategies. 4-Oxopiperidine-1-carboxylates undergo asymmetric reduction using chiral catalysts (e.g., CBS borane complexes) or diastereoselective reduction with NaBH₄ in the presence of Boc₂O. The latter leverages the Boc group’s steric bulk to direct cis- or trans-alcohol formation, achieving diastereomeric ratios >95:5 under optimized conditions [5]. Subsequent N-deprotection and alkylation with tert-butyl bromoacetate, followed by ester hydrolysis, furnishes enantiopure target molecules [8].
Solid-phase synthesis offers an orthogonal approach. Rink amide resins anchor amino acids, permitting iterative Boc-deprotection (50% TFA/DCM) and coupling with DIC/Oxyma-activated DNPBS-amino acids. This sequence minimizes epimerization during chain elongation—a critical advantage for synthesizing 3-substituted variants [3] [5]. Post-assembly, HF cleavage (0°C, 30–60 min) with scavengers (anisole/DMS/p-thiocresol) liberates the peptide while suppressing t-butylation of sensitive residues [5].
The tert-butoxycarbonyl (Boc) group remains indispensable for piperidine nitrogen protection due to its orthogonal deprotection relative to Fmoc and acid-labile side-chain groups. Installation employs aqueous- or solvent-free methods:
Table 2: Boc Protection/Deprotection Conditions for Piperidine Derivatives
Operation | Reagents | Conditions | Compatibility Notes |
---|---|---|---|
Protection | Boc₂O, H₂O, NaOH | 0°C → RT, 2h | Ideal for water-soluble intermediates |
Protection | Boc₂O, HClO₄–SiO₂ (catalytic) | Solvent-free, RT | High chemoselectivity for amines |
Deprotection | TFA/DCM (1:1) | RT, 30 min | Standard for Boc removal |
Deprotection | TMSI, MeOH | RT, 1h | Mild alternative for acid-sensitive substrates |
Boc stability is paramount during piperidine ring manipulations. It withstands Grignard additions, enolate alkylations, and catalytic hydrogenation—conditions under which Cbz or Fmoc groups fail [6] [8]. Crucially, Boc deprotection with TFA is compatible with the acetic acid moiety, avoiding esterolysis observed in harsher acidic media (e.g., HBr/AcOH) [8].
Racemization at C-3 during peptide coupling poses severe challenges for chiral analogues like 2-(3-ethyl-4-hydroxypiperidin-1-yl)acetic acid (CAS 2090303-05-0). Studies reveal that activation methods and temperature critically influence epimerization:
The DNPBS group’s sulfenamide linkage (S–N bond) suppresses oxazolone formation—the key racemization pathway in carbamate-protected amino acids. Optimal results require coupling reagent selection: DIC/Oxyma achieves near-zero racemization for Cys/Ser/His derivatives at 25°C, while EDCl/HOBt induces minor epimerization in histidine [3].
Solvent effects also modulate stereochemical integrity. THF maximizes solubility of DNPBS-amino acids while minimizing base-catalyzed epimerization—a limitation of DMF in Fmoc-SPPS [3]. For 3-ethyl-4-hydroxypiperidine acetic acid, stereocontrol demands chiral pool sourcing or asymmetric hydrogenation of Δ³-piperideine precursors to set the C-3/C-4 relative configuration prior to N-alkylation [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1